molecular formula C6H4Cl2O B058162 3,5-Dichlorophenol CAS No. 591-35-5

3,5-Dichlorophenol

Cat. No. B058162
Key on ui cas rn: 591-35-5
M. Wt: 163 g/mol
InChI Key: VPOMSPZBQMDLTM-UHFFFAOYSA-N
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Patent
US09447035B2

Procedure details

To a mixture of 3,5-dichlorophenol (16.3 g, 100 mmol), imidazole (14.98 g, 220 mmol), and triisopropylchlorosilane (21.21 g, 110 mmol) was added DMF (200 mL) at room temperature. The resulting brown solution was stirred for 15 h and then it was diluted with water (500 mL). The organic compound was extracted into ethyl acetate (2×100 mL) and the combined organic layer was washed with brine solution and dried over anhydrous MgSO4. Filtration and concentration gave the crude residue which was purified using an ISCO (400 g) column chromatography to obtain 31.1 g (97%) of (3,5-dichlorophenoxy)-triisopropylsilane as a colorless oil. EI(+)-HRMS m/e calcd. for C15H24Cl2OSi (M)+ 318.0973, obsd. 318.0971.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
14.98 g
Type
reactant
Reaction Step One
Quantity
21.21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.N1C=CN=C1.[CH:15]([Si:18]([CH:23]([CH3:25])[CH3:24])([CH:20]([CH3:22])[CH3:21])Cl)([CH3:17])[CH3:16].CN(C=O)C>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([Cl:8])[CH:7]=1)[O:9][Si:18]([CH:23]([CH3:25])[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:15]([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)O
Name
Quantity
14.98 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
21.21 g
Type
reactant
Smiles
C(C)(C)[Si](Cl)(C(C)C)C(C)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting brown solution was stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic compound was extracted into ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
gave the crude residue which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C=C(O[Si](C(C)C)(C(C)C)C(C)C)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 31.1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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